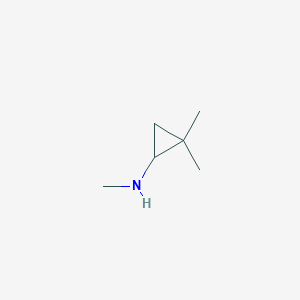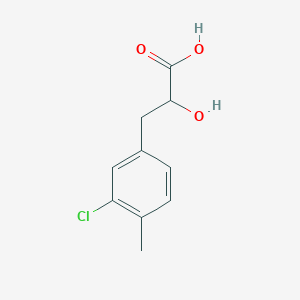
2,2,4-Trimethylhexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethylhexanal is an organic compound with the molecular formula C9H20 It is a branched-chain aldehyde, characterized by the presence of three methyl groups attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylhexanal can be synthesized through several methods. One common approach involves the hydroformylation of 2,2,4-trimethylpentene, where the olefin undergoes a reaction with carbon monoxide and hydrogen in the presence of a rhodium catalyst. The reaction conditions typically include high pressure and temperature to facilitate the formation of the aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions: 2,2,4-Trimethylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol, 2,2,4-trimethylhexanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Oxidation: 2,2,4-Trimethylhexanoic acid.
Reduction: 2,2,4-Trimethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,4-Trimethylhexanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and formulation.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,2,4-trimethylhexanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical processes. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.
相似化合物的比较
2,2,4-Trimethylhexane: A hydrocarbon with a similar structure but lacking the aldehyde functional group.
2,2,4-Trimethylpentanal: Another aldehyde with a similar structure but a shorter carbon chain.
Uniqueness: 2,2,4-Trimethylhexanal is unique due to its specific branching and the presence of the aldehyde group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in synthetic chemistry and various industrial applications.
属性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
2,2,4-trimethylhexanal |
InChI |
InChI=1S/C9H18O/c1-5-8(2)6-9(3,4)7-10/h7-8H,5-6H2,1-4H3 |
InChI 键 |
KHKZGTYUHYYUHX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(C)(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


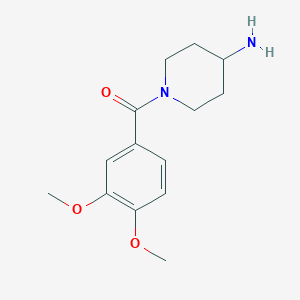

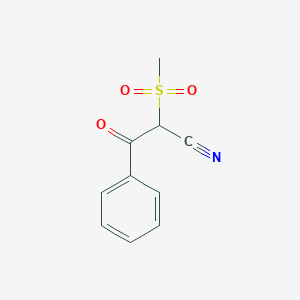
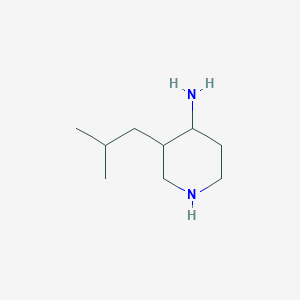
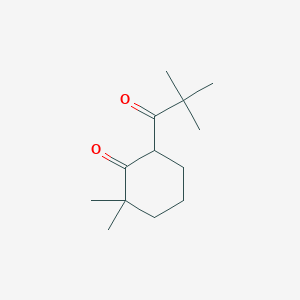
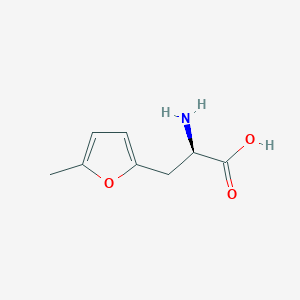
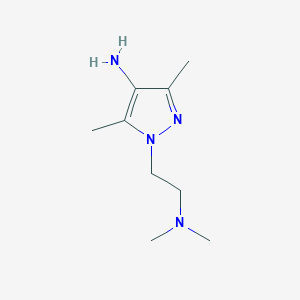
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
![Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)
